![molecular formula C24H15ClN2O5 B4140132 2-benzyl-7-chloro-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4140132.png)
2-benzyl-7-chloro-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Overview
Description
Compounds like “2-benzyl-7-chloro-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione” belong to a class of organic compounds known as heterocyclic compounds, which contain one or more rings that have at least one atom (such as sulfur, oxygen, or nitrogen) that is not carbon .
Molecular Structure Analysis
The molecular structure of a compound like this would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, or mass spectrometry. Unfortunately, without specific data, I can’t provide an analysis of this compound’s structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. Compounds with similar structures can undergo a variety of reactions, including nucleophilic substitutions or redox reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would include its molecular weight, boiling point, melting point, solubility in various solvents, and stability under different conditions. These properties can be predicted using computational chemistry methods .Scientific Research Applications
Organocatalytic Synthesis
Pyrroles have been used in the organocatalytic synthesis of diverse structural scaffolds . The construction of the pyrrole ring has gained much attention due to its remarkable biological activities, pharmaceutical application, intermediate in the synthesis of many natural products, and material science application .
Drug Discovery
The pyrrolidine ring, a saturated version of pyrrole, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Fungicides
Pyrrole subunits have diverse applications in therapeutically active compounds including fungicides . They are known to inhibit reverse transcriptase [human immunodeficiency virus type 1 (HIV-1)] and cellular DNA polymerases protein kinases .
Antibiotics
Pyrrole subunits are also used in the development of antibiotics . The nitrogen in the pyrrole ring can act as a hydrogen bond donor, which can be beneficial in the design of antibiotics .
Anti-inflammatory Drugs
Pyrrole subunits are used in the development of anti-inflammatory drugs . The nitrogen in the pyrrole ring can form a hydrogen bond with the target protein, which can reduce inflammation .
Cholesterol Reducing Drugs
Pyrrole subunits are used in the development of cholesterol reducing drugs . The nitrogen in the pyrrole ring can form a hydrogen bond with the target protein, which can reduce cholesterol levels .
Antitumor Agents
Pyrrole subunits are used in the development of antitumor agents . The nitrogen in the pyrrole ring can form a hydrogen bond with the target protein, which can inhibit tumor growth .
Material Science Application
Pyrroles have been used in material science applications . The construction of the pyrrole ring has gained much attention due to its remarkable biological activities, pharmaceutical application, intermediate in the synthesis of many natural products, and material science application .
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on a compound like this would depend on its potential applications. For example, if it has medicinal properties, future research might involve clinical trials. Alternatively, if it has interesting chemical properties, it might be studied further in the field of chemistry .
properties
IUPAC Name |
2-benzyl-7-chloro-1-(3-nitrophenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15ClN2O5/c25-16-9-10-19-18(12-16)22(28)20-21(15-7-4-8-17(11-15)27(30)31)26(24(29)23(20)32-19)13-14-5-2-1-3-6-14/h1-12,21H,13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLQHCPKKPQQZRS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)Cl)C5=CC(=CC=C5)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15ClN2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzyl-7-chloro-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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